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In-Depth Technical Guide: 2-Mpmdq
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Mpmdq, a potent and selective α1-adrenoceptor antagonist. The

document details its chemical structure, physicochemical characteristics, and known biological

activities. It includes a summary of experimental methodologies for its synthesis and biological

evaluation, alongside a depiction of its role in relevant signaling pathways. This guide is

intended to serve as a foundational resource for researchers and professionals engaged in

drug discovery and development involving α1-adrenoceptor modulation.

Introduction
2-Mpmdq, chemically known as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-

dihydroimidazo[1,2-c]quinazolin-5(6H)-one, is a synthetic compound that has demonstrated

significant potential as a selective antagonist of α1-adrenergic receptors. Its discovery and

initial characterization were detailed in studies focusing on novel quinazoline derivatives as

antihypertensive agents. This guide synthesizes the available technical information on 2-
Mpmdq to facilitate further research and development.
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The fundamental physical and chemical properties of 2-Mpmdq are summarized in the table

below. This data is essential for its handling, formulation, and analytical characterization.

Property Value Source

IUPAC Name

2-[[4-(2-

Methoxyphenyl)piperazin-1-

yl]methyl-6-methyl-2,3-

dihydroimidazo[1,2-

c]quinazolin-5(6H)-one

Internal Database

CAS Number 149847-77-8 Internal Database

Molecular Formula C₂₃H₂₇N₅O₂ Internal Database

Molecular Weight 405.5 g/mol Internal Database

Solubility Soluble to 50 mM in DMSO Internal Database

Appearance
Not specified in available

literature

Melting Point
Not specified in available

literature

Boiling Point
Not specified in available

literature

pKa
Not specified in available

literature

Synthesis
The synthesis of 2-Mpmdq and related 2,3-dihydroimidazo[1,2-c]quinazoline derivatives has

been described in the scientific literature. While the full detailed protocol from the primary

source by Chern et al. is not publicly available, the general synthetic route involves a multi-step

process. A generalized workflow for the synthesis is presented below.
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The synthesis of related quinazoline derivatives often involves the reaction of a substituted

anthranilic acid with an appropriate amine to form the quinazolinone core, followed by further

modifications to introduce the desired side chains. The synthesis of 2,3-disubstituted

quinazolin-4(3H)-ones has been reported with the aim of producing compounds with analgesic

and anti-inflammatory activity[1].
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Caption: Generalized synthetic workflow for 2-Mpmdq.

Biological Activity and Mechanism of Action
2-Mpmdq is characterized as a potent and selective α1-adrenoceptor antagonist with

hypotensive properties.

α1-Adrenoceptor Antagonism
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Alpha-1 adrenergic receptors are G protein-coupled receptors that mediate physiological

responses to norepinephrine and epinephrine. Antagonists of these receptors, like 2-Mpmdq,

inhibit smooth muscle contraction, leading to vasodilation and a decrease in blood pressure.

This class of drugs is primarily used for the treatment of hypertension and benign prostatic

hyperplasia.

Signaling Pathway
As an α1-adrenoceptor antagonist, 2-Mpmdq acts by blocking the downstream signaling

cascade initiated by the binding of endogenous agonists (norepinephrine and epinephrine) to

the α1-adrenoceptor. This inhibition prevents the activation of Gq/11 proteins, which in turn

blocks the activation of phospholipase C (PLC). The subsequent production of inositol

trisphosphate (IP₃) and diacylglycerol (DAG) is therefore halted, leading to a decrease in

intracellular calcium levels and reduced smooth muscle contraction.
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Caption: Signaling pathway of α1-adrenoceptor and inhibition by 2-Mpmdq.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-Mpmdq are not

readily available in the public domain. However, based on standard methodologies for α1-

adrenoceptor antagonists, the following outlines the likely experimental approaches.

Synthesis Protocol
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The synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives generally follows established

organic chemistry principles. A typical synthesis might involve:

Reaction of a substituted 2-aminobenzonitrile with an isothiocyanate to form a thiourea

derivative.

Cyclization of the thiourea in the presence of a suitable reagent to form the quinazoline core.

Alkylation or other functional group interconversions to introduce the desired substituents at

the appropriate positions.

Purification is typically achieved through column chromatography, and characterization is

performed using techniques such as NMR, mass spectrometry, and elemental analysis.

α1-Adrenoceptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for

a specific receptor.

Objective: To determine the binding affinity (Ki) of 2-Mpmdq for α1-adrenoceptors.

Materials:

Cell membranes expressing α1-adrenoceptors (e.g., from rat liver or transfected cell lines).

Radioligand, such as [³H]-prazosin.

2-Mpmdq (test compound).

Non-specific binding control (e.g., phentolamine).

Assay buffer (e.g., Tris-HCl).

Glass fiber filters.

Scintillation counter.

Procedure:
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Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of 2-Mpmdq.

In a parallel experiment, determine non-specific binding by including a high concentration

of a non-labeled antagonist.

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the IC₅₀, which can then be

converted to the Ki value.
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Caption: Workflow for an α1-adrenoceptor binding assay.

In Vivo Antihypertensive Activity
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The hypotensive effects of 2-Mpmdq can be evaluated in animal models.

Objective: To assess the in vivo antihypertensive activity of 2-Mpmdq.

Animal Model: Spontaneously hypertensive rats (SHR) are a common model.

Procedure:

Administer 2-Mpmdq to the SHR, typically via intravenous or oral routes.

Monitor blood pressure and heart rate continuously or at specified time points using a tail-

cuff method or telemetry.

A control group receiving vehicle should be included.

Analyze the data to determine the dose-dependent effect of 2-Mpmdq on blood pressure

and heart rate.

Conclusion
2-Mpmdq is a promising α1-adrenoceptor antagonist with potential therapeutic applications,

particularly in the management of hypertension. This technical guide provides a summary of its

known properties and the experimental approaches for its study. Further research is warranted

to fully elucidate its physicochemical characteristics, detailed pharmacological profile, and

therapeutic potential. The information and diagrams presented herein are intended to support

and guide these future investigations. pharmacological profile, and therapeutic potential. The

information and diagrams presented herein are intended to support and guide these future

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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